

(-)-Menthylloxyacetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Menthylloxyacetic acid

Cat. No.: B1585411

[Get Quote](#)

CAS Number: 40248-63-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **(-)-Menthylloxyacetic acid**, a pivotal chiral resolving agent. The document outlines its chemical and physical properties, provides a detailed synthesis protocol, and describes its primary application in the separation of enantiomers, a critical process in drug discovery and development.

Chemical Identity and Physical Properties

(-)-Menthylloxyacetic acid, systematically named $\{[(1R,2S,5R)\text{-}2\text{-isopropyl-5-methylcyclohexyl}]\text{oxy}\}$ acetic acid, is a derivative of (-)-menthol. Its utility as a chiral resolving agent stems from its enantiomerically pure structure, which allows for the formation of diastereomeric salts with racemic mixtures of amines or diastereomeric esters with racemic alcohols. These diastereomers exhibit different physical properties, such as solubility, enabling their separation.

Table 1: Chemical Identifiers for **(-)-Menthylloxyacetic Acid**

Identifier	Value
CAS Number	40248-63-3[1]
Molecular Formula	C ₁₂ H ₂₂ O ₃ [1]
Molecular Weight	214.30 g/mol [1]
IUPAC Name	{{[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl]oxy}acetic acid
Synonyms	(-)-Menthyl carboxymethyl ether, L-Menthoxycetic acid[1]
InChI Key	CILPHQCEVYJUDN-OUAUKWLOSA-N
SMILES	CC(C)[C@@H]1CC--INVALID-LINK--C[C@H]1OCC(O)=O[2]

Table 2: Physical and Chemical Properties of (-)-Menthylloxyacetic Acid

Property	Value	Reference
Physical Form	White to light yellow crystal powder or liquid	[3]
Melting Point	52-55 °C	[3]
Boiling Point	163-164 °C at 10 mmHg	[3]
Density	1.01 g/mL at 20 °C	[3]
Refractive Index (n ₂₀ /D)	1.4672	[3]
Optical Rotation [α] _D ²⁵	-92.5° (c=4 in methanol)	[3]
pKa	3.47 ± 0.10 (Predicted)	[3]
Flash Point	>110 °C (>230 °F)	[3]
Storage Temperature	2-8°C, sealed in a dry environment	[3]

Synthesis of (-)-Menthylloxyacetic Acid

The synthesis of **(-)-Menthylloxyacetic acid** is typically achieved through a Williamson ether synthesis, reacting the sodium salt of (-)-menthol with chloroacetic acid.^[4] The following protocol is adapted from a well-established procedure.^[4]

Experimental Protocol: Synthesis

Materials:

- (-)-Menthol
- Sodium metal
- Dry Toluene
- Chloroacetic acid (dried)
- 20% Hydrochloric acid
- Benzene
- Calcium chloride

Procedure:

- **Preparation of Sodium Menthoxide:** In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride tube, dissolve 400 g (2.56 moles) of (-)-menthol in 1 L of dry toluene.^[4] To this solution, add 70 g (3.04 gram atoms) of clean sodium.^[4] Heat the mixture to 100-110°C and stir vigorously until all the sodium has reacted, which may take 6-8 hours.^[4]
- **Reaction with Chloroacetic Acid:** Cool the solution to 60-70°C. In a separate flask, dissolve 300 g (3.17 moles) of dried chloroacetic acid in 1.5 L of warm, dry toluene.^[4] Add this solution to the sodium menthoxide solution through a separatory funnel at a rate that maintains a gentle reflux.^[4] A precipitate of sodium chloroacetate will form.^[4]

- Reflux: After the addition is complete, reflux the mixture with thorough stirring for 48 hours.[4]
It may be necessary to add an additional 1-1.5 L of dry toluene to facilitate stirring.[4]
- Work-up: Cool the reaction mixture and add 2 L of water. Separate the toluene layer. Extract the aqueous layer with two 200-mL portions of toluene.[4] Combine all the toluene portions and extract the **(-)-Menthylloxyacetic acid** by washing with four 750-mL portions of water.[4]
- Acidification and Extraction: Carefully acidify the combined aqueous extracts with 20% hydrochloric acid. The crude **(-)-Menthylloxyacetic acid** will separate as an oil. Extract the product with three 200-mL portions of benzene.[4]
- Purification: Combine the benzene extracts and remove the solvent by distillation. The residue is then fractionally distilled under reduced pressure to yield pure l-Menthylloxyacetic acid, boiling at 134–137°/2 mm.[4]



[Click to download full resolution via product page](#)

Diagram 1: Synthesis Workflow of **(-)-Menthylloxyacetic Acid**.

Application in Chiral Resolution

The primary application of **(-)-Menthylloxyacetic acid** is in the resolution of racemic mixtures, particularly amines and alcohols.[5][6] The process involves the formation of diastereomeric salts or esters, which can then be separated by techniques such as fractional crystallization due to their differing solubilities.

General Protocol for Chiral Resolution of Racemic Amines

This protocol outlines a general procedure for the resolution of a racemic amine using **(-)-Menthylloxyacetic acid**. The specific solvent and crystallization conditions may need to be optimized for the particular amine.

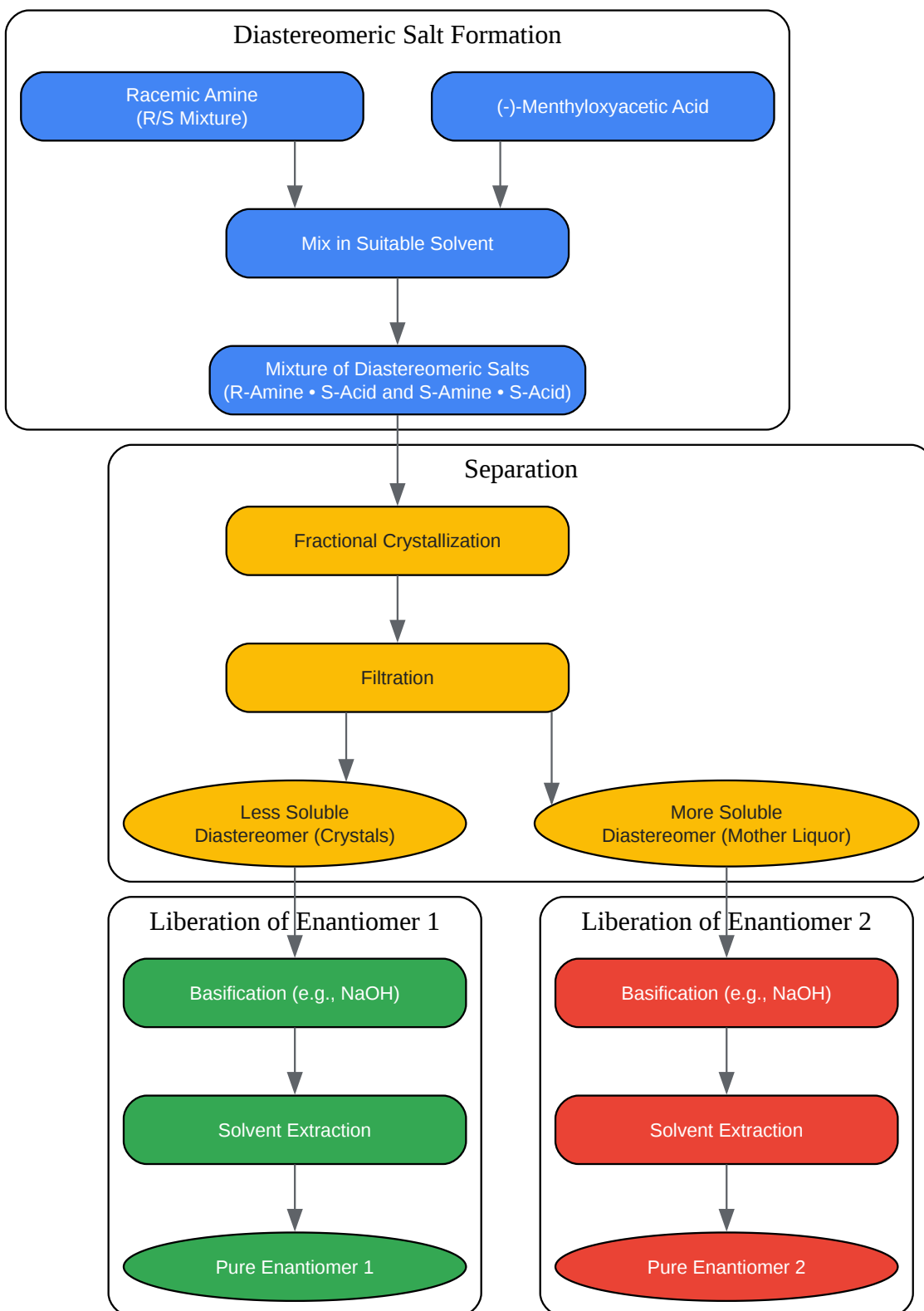
Materials:

- Racemic amine
- **(-)-Menthylloxyacetic acid**
- Suitable solvent (e.g., methanol, ethanol, acetone)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether or other suitable organic solvent

Procedure:

- **Diastereomeric Salt Formation:** Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve an equimolar amount of **(-)-Menthylloxyacetic acid** in the same solvent. Slowly add the acid solution to the amine solution with stirring.
- **Fractional Crystallization:** Allow the solution to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.
- **Isolation of the Diastereomer:** Collect the crystals by filtration. The crystals can be recrystallized from a suitable solvent to improve diastereomeric purity.
- **Liberation of the Enantiomerically Pure Amine:** Suspend the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine. Extract the liberated free amine with an organic solvent (e.g., diethyl ether).

- Isolation of the Pure Enantiomer: Dry the organic extract over an anhydrous drying agent (e.g., MgSO_4), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
- Recovery of the Other Enantiomer: The more soluble diastereomeric salt remaining in the mother liquor can be recovered by evaporating the solvent. The other enantiomer of the amine can then be liberated by following steps 4 and 5.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. (-)-薄荷氧基乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [(-)-Menthylloxyacetic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585411#menthylloxyacetic-acid-cas-number-40248-63-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com